REACTION_CXSMILES
|
[CH3:1][C:2]([O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)([CH3:5])[C:3]#[CH:4]>ClC1C=CC=CC=1Cl>[CH3:5][C:2]1([CH3:1])[O:6][C:7]2[C:8](=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]=[CH:12][CH:11]=[CH:10]3)[CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
16.7 mmol
|
Type
|
reactant
|
Smiles
|
CC(C#C)(C)OC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC2=C3C=CC=NC3=CC=C2O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |